5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide
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Overview
Description
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and sulfonamide groups attached to a pyridine ring, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the halogenation of pyridine derivatives, followed by the introduction of the sulfonamide group through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the presence of halogen atoms can enhance the compound’s binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A simpler analog lacking the sulfonamide and diethylamino groups.
2-chloro-5-(diethylamino)pyridine: Similar structure but without the bromine and sulfonamide groups.
N-(2-diethylaminoethyl)-5-bromo-2-chloropyridine-3-sulfonamide: A closely related compound with slight variations in the substituent positions.
Uniqueness
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonamide and diethylamino groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrClN3O2S/c1-4-17(5-2)9(3)7-16-20(18,19)11-6-10(13)8-15-12(11)14/h6,8-9,16H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYRYUWBTXCUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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